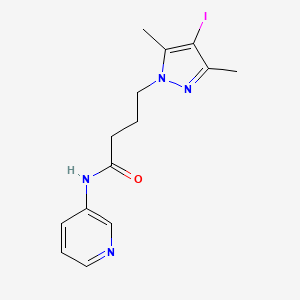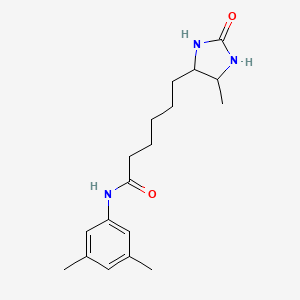![molecular formula C15H13N3O2S2 B11487412 Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11487412.png)
Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring fused to a pyridine ring, with various functional groups attached. The presence of these functional groups, such as the amino, cyano, and carboxylate groups, imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a pyridine precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano groups, into amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the thiophene or pyridine rings.
Scientific Research Applications
METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of functional groups such as the amino and cyano groups allows the compound to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-ACETYL-6-AMINO-4-ARYL-5-CYANO-4H-PYRAN-2-CARBOXYLATE: This compound shares a similar pyran ring structure and functional groups, but differs in the presence of an acetyl group instead of a thiophene ring.
METHYL 3-AMINO-2-[(2’-CYANO-BIPHENYL-4-YL)METHYL]AMINO-BENZOATE: This compound has a similar amino and cyano functional group arrangement but features a biphenyl structure instead of a thieno[2,3-b]pyridine core.
Uniqueness
The uniqueness of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE lies in its fused thiophene-pyridine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 3-amino-2-cyano-6-methyl-4-thiophen-2-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H13N3O2S2/c1-7-10(15(19)20-2)11(8-4-3-5-21-8)12-13(17)9(6-16)22-14(12)18-7/h3-5,11,18H,17H2,1-2H3 |
InChI Key |
LLJQEDQKUZLXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11487329.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11487335.png)
![3,4,5-triethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide](/img/structure/B11487343.png)
![5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11487354.png)
![3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11487362.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B11487373.png)
![N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11487379.png)
![4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol](/img/structure/B11487419.png)
![({4-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)-1,3-thiazol-2-ylamin e](/img/structure/B11487421.png)
![6-butyl-8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11487433.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487440.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11487447.png)
